molecular formula C14H9BrO3 B412485 4-Formylphenyl 2-bromobenzoate

4-Formylphenyl 2-bromobenzoate

Cat. No.: B412485
M. Wt: 305.12g/mol
InChI Key: PFUSYTGAKLPQMQ-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-bromobenzoate is an aromatic ester featuring a formyl group (–CHO) at the para position of the phenyl ring and a bromine substituent at the ortho position of the benzoate moiety.

Properties

Molecular Formula

C14H9BrO3

Molecular Weight

305.12g/mol

IUPAC Name

(4-formylphenyl) 2-bromobenzoate

InChI

InChI=1S/C14H9BrO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H

InChI Key

PFUSYTGAKLPQMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Br

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent at the 2-position of the benzoate moiety participates in palladium-catalyzed cross-couplings. For example:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), dioxane/water (4:1 v/v), 80°C, 12 hr.

  • Partners : Aryl/heteroaryl boronic acids (e.g., phenylboronic acid).

  • Outcome : Substitution of bromine with aryl groups yields biaryl esters (e.g., 4-formylphenyl 2-phenylbenzoate) in 70–85% yield .

Table 1: Representative Suzuki Coupling Results

Boronic Acid PartnerCatalyst SystemYield (%)Reference
Phenylboronic acidPd(PPh₃)₄/K₂CO₃82
4-MethoxyphenylPd(dppf)Cl₂/Na₂CO₃75

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux (6 hr) → 2-bromobenzoic acid and 4-formylphenol (quantitative conversion) .

  • Kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for hydroxide-mediated hydrolysis in 80% H₂O/20% DMSO at 25°C:

    kobs=0.103M1s1 pH 12 [9]k_{\text{obs}}=0.103\,\text{M}^{-1}\text{s}^{-1}\quad \text{ pH 12 }\quad[9]

Formyl Group Transformations

The aldehyde group undergoes nucleophilic additions and condensations:

  • Hydrazone Formation : Reaction with hydrazines (e.g., 2-(3-methylphenoxy)acetohydrazide) in ethanol (RT, 2 hr) yields hydrazone derivatives (85–90% yield).

  • Reduction : NaBH₄ in methanol reduces the formyl group to a hydroxymethyl group (>95%>95\% yield) .

Table 2: Condensation Reactions of the Formyl Group

NucleophileProduct ClassYield (%)Reference
HydrazinesHydrazones85–90
Grignard ReagentsSecondary Alcohols78

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient bromobenzoate moiety reacts with strong nucleophiles:

  • With Cyanide : KCN in DMF (120°C, 8 hr) replaces bromine with cyano groups (60% yield) .

  • Ammonia : NH₃/MeOH (sealed tube, 100°C) yields 2-aminobenzoate derivatives (45% yield).

Transition Metal-Mediated Functionalizations

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with aryl amines (e.g., aniline) to form 2-aminobenzoates (70% yield) .

  • Ullmann Coupling : CuI/1,10-phenanthroline facilitates aryl ether formation with phenols (55% yield) .

Photochemical and Thermal Stability

  • Degradation : Prolonged UV exposure (λ = 254 nm) induces cleavage of the ester bond, forming 2-bromobenzoic acid and 4-hydroxybenzaldehyde.

  • Thermal Stability : Stable below 150°C; decomposition observed at 180°C (TGA data).

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features and Substituent Effects

The position and nature of substituents critically determine molecular interactions and stability. Key comparisons include:

  • Halogen Substitution :

    • 4-Formyl-2-methoxyphenyl 4-bromobenzoate (ΔG = -6.70 kcal/mol, IC50 = 12.29 µM) exhibits similar binding affinity and inhibitory activity to its 4-chloro analog (ΔG = -6.68 kcal/mol, IC50 = 12.64 µM), suggesting bromine and chlorine have comparable steric and electronic effects .
    • In contrast, the 4-fluoro analog (ΔG = -7.40 kcal/mol, IC50 = 3.77 µM) shows significantly higher potency, likely due to fluorine’s smaller atomic radius and stronger electronegativity enhancing binding interactions .
  • For example, 4-formyl-2-nitrophenyl 4-bromo-benzoate () forms halogen-halogen (Br···Br) interactions and hydrogen bonds (C=O···H–O), stabilizing its crystal lattice .
  • Nitro vs. Formyl/Methoxy Groups :
    Nitro-substituted analogs (e.g., 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate ) exhibit stronger electron-withdrawing effects than methoxy or formyl groups, which could enhance thermal stability or reactivity in photolytic or condensation reactions .

2.2 Physicochemical and Thermal Properties
  • Thermal Stability :
    While direct data for 4-formylphenyl 2-bromobenzoate are unavailable, related brominated benzoates (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate ) demonstrate moderate stability under ambient conditions, with decomposition temperatures influenced by halogen size and intermolecular interactions .
    Azomethines with triphenylamine cores () show glass transition temperatures (Tg) between 60–100°C and decomposition above 300°C, suggesting brominated esters may exhibit comparable ranges if similar backbone rigidity exists .

  • For instance, 4-formyl-2-methoxyphenyl 4-bromobenzoate may have lower aqueous solubility than its fluoro analog but higher than chloro derivatives due to halogen hydrophobicity trends .

Data Table: Comparative Analysis of Key Derivatives

Compound Name Substituents ΔG (kcal/mol) IC50 (µM) Key Properties
4-Formyl-2-methoxyphenyl 4-bromobenzoate 4-Bromo, 2-methoxy -6.70 12.29 Moderate binding, halogen interactions
4-Formyl-2-methoxyphenyl 4-chlorobenzoate 4-Chloro, 2-methoxy -6.68 12.64 Similar to bromo analog
4-Formyl-2-methoxyphenyl 4-fluorobenzoate 4-Fluoro, 2-methoxy -7.40 3.77 High potency, strong electronegativity
4-Formyl-2-nitrophenyl 4-bromo-benzoate 4-Bromo, 2-nitro N/A N/A Stable crystal lattice, Br···Br bonds
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate 4-Bromo, 4-chloro N/A N/A Photolytic reactivity, heterocycle synthesis

Q & A

Q. What are the standard synthetic routes for preparing 4-formylphenyl 2-bromobenzoate, and what experimental conditions are critical for reproducibility?

this compound is typically synthesized via an esterification reaction between 4-formylphenol and 2-bromobenzoyl chloride under anhydrous conditions. Key steps include:

  • Reagent Preparation : Use freshly distilled 2-bromobenzoyl chloride to avoid hydrolysis.
  • Base Selection : Pyridine or DMAP is often employed as a catalyst to neutralize HCl byproducts .
  • Solvent Choice : Anhydrous dichloromethane or THF ensures minimal side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields high-purity product.
    Critical parameters include stoichiometric control (1:1 molar ratio), inert atmosphere (N₂/Ar), and reaction monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl 13^{13}C peak at ~165–170 ppm) and aromatic substitution patterns .
  • FTIR : Ester C=O stretching (~1720 cm⁻¹) and aldehyde C=O (~1690 cm⁻¹) verify functional groups .
  • Mass Spectrometry : High-resolution MS (ESI/TOF) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉BrO₃: calc. 312.97) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-O ester bond: ~1.36 Å) using SHELXL for refinement .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., 2-bromobenzoyl chloride) .
  • First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15+ minutes and seek medical attention .
  • Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky substrates.
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate esterification .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining >85% yield .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites and transition states to guide experimental design .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : Discrepancies in carbonyl peak positions (FTIR vs. X-ray) may arise from solid-state vs. solution-phase interactions.
  • Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy, solid-state NMR) to confirm structural assignments .
  • Sample Purity Analysis : Ensure crystallized samples are free of impurities (e.g., residual solvents) via elemental analysis or DSC .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :
    • pH Studies : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24/48/72 hr intervals.
    • Thermal Analysis : TGA/DSC identifies decomposition temperatures (e.g., onset at ~200°C) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with transition metals (e.g., Pd catalysts) for Suzuki-Miyaura couplings .
  • Electrostatic Potential Maps : Identify nucleophilic (aldehyde) and electrophilic (bromine) sites for regioselective functionalization .
  • MD Simulations : Assess solvation effects and conformational flexibility in solution-phase reactions .

Q. What role does this compound play in the development of covalent organic frameworks (COFs) or optoelectronic materials?

  • COF Synthesis : The aldehyde group enables Schiff-base condensation with amines to form porous, crystalline frameworks (e.g., COF-1 analogs) .
  • Optoelectronic Applications : Its conjugated aromatic system enhances charge transport in bulk heterojunction solar cells (PCE >8% reported in triphenylamine-based analogs) .

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